3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which may have enhanced or altered biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial cell wall synthesis by targeting key enzymes involved in the process.
Anticancer Activity: It interferes with cancer cell proliferation by inhibiting specific kinases, such as c-Met and VEGFR-2, which are involved in cell growth and survival pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Various derivatives have been synthesized and studied for their biological activities.
Uniqueness
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its dual antibacterial and anticancer properties, making it a versatile compound for further research and development .
Properties
CAS No. |
1305208-48-3 |
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Molecular Formula |
C5H2Cl2N4 |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-11-4(1-8-3)9-10-5(11)7/h1-2H |
InChI Key |
CHIIJTYJLAIMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NN=C(N21)Cl)Cl |
Origin of Product |
United States |
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